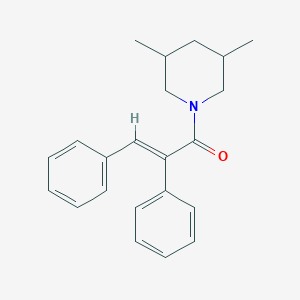
(2R)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-lactate is an optically active form of lactate having (R)-configuration. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-lactic acid. It is an enantiomer of a (S)-lactate.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis Applications
(2R)-2-hydroxypropanoate , as a chiral molecule, is used in enantioselective synthesis processes. For instance, it's a starting material for the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, a process that starts from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This is crucial in pharmaceuticals and fine chemicals where the 3D arrangement of atoms impacts biological activity and interactions (Alonso et al., 2005).
Musk Odorants Synthesis
It's used in the synthesis of musk odorants like 3-methyl-1,4-dioxacylopentadecan-2-one and 3-methyl-1,4-dioxacylohexadecan-2-one. The synthesis involves starting from methyl 2-bromopropionic acid and goes through several steps including ring-closing olefin metathesis (RCM). The (3R)-(+)- enantiomers are particularly noted for their powerful musky odor, making this compound a valuable intermediate in fragrance chemistry (Eh, 2003).
Industrial Safety Standards
In industrial settings, this compound (lactic acid) is widely used, prompting the need for safety standards due to its toxic effects. Research to determine safe exposure levels in the workplace air is critical to ensure worker safety. It's classified as a substance with non-specific irritant effect based on inhalation experiments (Turkina et al., 2021).
Complexation with Metal Ions
Studies of the complexation of vanadium(V) by α-hydroxycarboxylic acids, including this compound, provide insights into coordination chemistry and may have implications for understanding biological processes like nitrogen fixation. NMR spectroscopy is a key tool in these investigations, revealing product stoichiometries and equilibrium constants (Tracey, 2003).
Use in Tissue Engineering
This compound derivatives like polyhydroxyalkanoates (PHA), including poly 3-hydroxybutyrate (PHB) and its copolymers, have applications in tissue engineering. These materials are used to develop medical devices and repair tissues due to their biodegradability and favorable mechanical properties (Chen & Wu, 2005).
Propiedades
Número CAS |
311-80-8 |
|---|---|
Fórmula molecular |
C3H5O3- |
Peso molecular |
89.07 g/mol |
Nombre IUPAC |
(2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/p-1/t2-/m1/s1 |
Clave InChI |
JVTAAEKCZFNVCJ-UWTATZPHSA-M |
SMILES isomérico |
C[C@H](C(=O)[O-])O |
SMILES |
CC(C(=O)[O-])O |
SMILES canónico |
CC(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



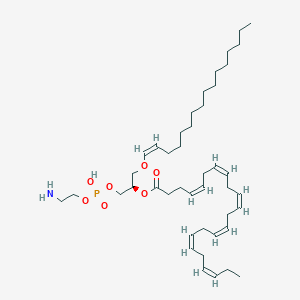

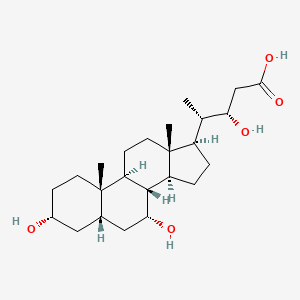
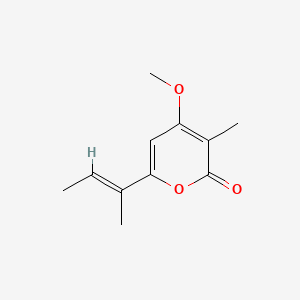



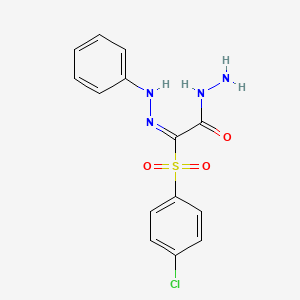
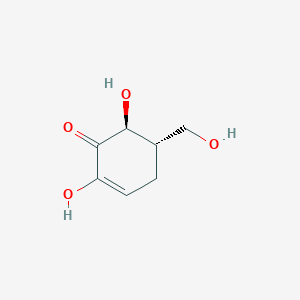



![2-[(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]-3-phenylpropanoic acid](/img/structure/B1234917.png)
